molecular formula C26H33N7O5 B15162004 L-Tyrosine, L-tryptophyl-L-arginyl- CAS No. 160248-31-7

L-Tyrosine, L-tryptophyl-L-arginyl-

Cat. No.: B15162004
CAS No.: 160248-31-7
M. Wt: 523.6 g/mol
InChI Key: HQVKQINPFOCIIV-BVSLBCMMSA-N
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Description

L-Tyrosine is a non-essential, proteinogenic amino acid that serves as a precursor for critical neurotransmitters (dopamine, norepinephrine) and hormones (thyroxine, melanin) . It is synthesized in vivo from L-phenylalanine via phenylalanine hydroxylase and plays roles in stress adaptation, cognitive function, and metabolic regulation . Clinically, it is used in dietary supplements to support mental performance and thyroid health, though efficacy varies across studies .

L-Tryptophyl-L-arginyl- refers to a dipeptide sequence comprising L-tryptophan (an essential amino acid) and L-arginine (a semi-essential amino acid). Peptides containing these residues are often investigated for their bioactive properties, such as antimicrobial or fluorescent applications .

Properties

CAS No.

160248-31-7

Molecular Formula

C26H33N7O5

Molecular Weight

523.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C26H33N7O5/c27-19(13-16-14-31-20-5-2-1-4-18(16)20)23(35)32-21(6-3-11-30-26(28)29)24(36)33-22(25(37)38)12-15-7-9-17(34)10-8-15/h1-2,4-5,7-10,14,19,21-22,31,34H,3,6,11-13,27H2,(H,32,35)(H,33,36)(H,37,38)(H4,28,29,30)/t19-,21-,22-/m0/s1

InChI Key

HQVKQINPFOCIIV-BVSLBCMMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, L-tryptophyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like L-Tyrosine, L-tryptophyl-L-arginyl- often employs large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, L-tryptophyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target the imine groups in the peptide.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the peptide.

    Substitution: Substituted peptides with modified functional groups.

Scientific Research Applications

L-Tyrosine, L-tryptophyl-L-arginyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a precursor for neurotransmitter synthesis.

    Industry: Utilized in the production of peptide-based drugs and supplements.

Mechanism of Action

The mechanism of action of L-Tyrosine, L-tryptophyl-L-arginyl- involves its interaction with various molecular targets and pathways:

    Neurotransmitter Synthesis: L-tyrosine and L-tryptophan serve as precursors for dopamine, norepinephrine, and serotonin.

    Nitric Oxide Production: L-arginine is a substrate for nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule.

    Protein Synthesis: The peptide can be incorporated into proteins, affecting their structure and function.

Comparison with Similar Compounds

Table 1: Key Properties of L-Tyrosine and Related Compounds

Compound Molecular Formula Key Roles Applications Bioavailability Notes
L-Tyrosine C₉H₁₁NO₃ Dopamine/thyroid hormone precursor Cognitive supplements, stress relief Moderate; enhanced by N-acetylation
L-Tryptophan C₁₁H₁₂N₂O₂ Serotonin precursor Mood regulation, sleep aids Low; competes with other amino acids
L-Arginine C₆H₁₄N₄O₂ Nitric oxide synthesis Cardiovascular health, wound healing High in peptide-bound forms
N-Acetyl-L-Tyrosine C₁₁H₁₃NO₄ Stable tyrosine derivative Enhanced nootropic supplements Higher solubility and absorption
DL-Phenylalanine C₉H₁₁NO₂ Mixed enantiomer precursor Chronic pain management Requires enzymatic conversion

Research Findings and Contradictions

  • Positive Outcomes: L-Tyrosine upregulated STAR, CYP11A1, and 3B-HSD genes in rabbit testes, enhancing testosterone production .
  • Negative or Inconclusive Results: No improvement in skeletal muscle integrity or mechanical properties was observed in mice fed 2% L-tyrosine, questioning its efficacy for neuromuscular disorders .

Data Tables

Table 2: Comparative Efficacy in Selected Studies

Compound Study Model Dose/Concentration Outcome Reference
L-Tyrosine Rabbit testes 2-month treatment ↑ Testosterone, ↑ steroidogenic genes
L-Tyrosine TgACTA1D286G mice 2% dietary No muscle improvement
N-Acetyl-L-Tyrosine Human trials 500–2000 mg/day Improved focus (anecdotal)
L-Tryptophan Fluorescent probes 10 μM Overlapped with tyrosine absorption

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